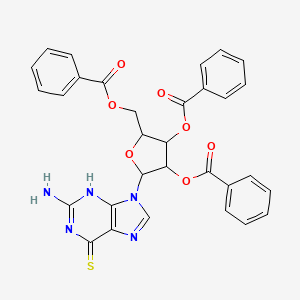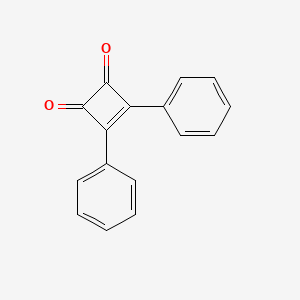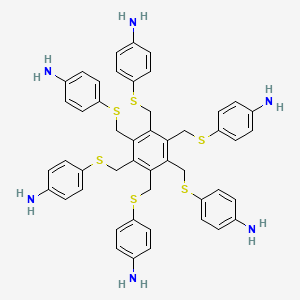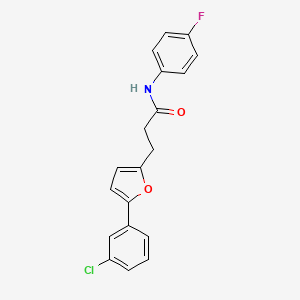
2',3',5'-Tribenzoylthioguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tribenzoylthioguanosine is a chemical compound with the molecular formula C31H25N5O7S It is a derivative of thioguanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are replaced by benzoyl groups
Méthodes De Préparation
The synthesis of 2’,3’,5’-Tribenzoylthioguanosine typically involves the benzoylation of thioguanosine. The reaction is carried out by treating thioguanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete benzoylation. The product is then purified through recrystallization or chromatography to obtain pure 2’,3’,5’-Tribenzoylthioguanosine .
Analyse Des Réactions Chimiques
2’,3’,5’-Tribenzoylthioguanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include benzoyl chloride, pyridine, hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’,3’,5’-Tribenzoylthioguanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’,3’,5’-Tribenzoylthioguanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2’,3’,5’-Tribenzoylthioguanosine can be compared with other similar compounds, such as:
- 2’,3’,5’-Triacetylinosine
- 2’,3’-Isopropylidene-5’-trityladenosine
- 2’,3’,5’-Triacetyluridine
These compounds share similar structural features but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
88010-92-8 |
|---|---|
Formule moléculaire |
C31H25N5O7S |
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O7S/c32-31-34-25-22(26(44)35-31)33-17-36(25)27-24(43-30(39)20-14-8-3-9-15-20)23(42-29(38)19-12-6-2-7-13-19)21(41-27)16-40-28(37)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,44) |
Clé InChI |
RSBGANDZBGTUFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=S)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)

![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
